N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide
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Overview
Description
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in antiviral medications like boceprevir and pf-07321332.
3-azabicyclo[3.1.0]hexane derivatives: Include various biologically active compounds used in drug design.
Uniqueness
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of various pharmaceuticals highlight its versatility and importance in medicinal chemistry .
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide |
InChI |
InChI=1S/C7H12N2O/c1-4(10)9-7-5-2-8-3-6(5)7/h5-8H,2-3H2,1H3,(H,9,10) |
InChI Key |
CUDZUFGSVINTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2C1CNC2 |
Origin of Product |
United States |
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